molecular formula C8H11Br2NS B11770117 2,5-Dibromo-4-pentylthiazole

2,5-Dibromo-4-pentylthiazole

Cat. No.: B11770117
M. Wt: 313.05 g/mol
InChI Key: YKEIZCOFVYYZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-pentylthiazole is a heterocyclic compound with the molecular formula C8H11Br2NS. It features a thiazole ring substituted with two bromine atoms at positions 2 and 5, and a pentyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-pentylthiazole typically involves the bromination of 4-pentylthiazole. One common method includes the reaction of 4-pentylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the dibromo derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-pentylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiazole derivative with an amino group at the 2 or 5 position .

Scientific Research Applications

2,5-Dibromo-4-pentylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-pentylthiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The pentyl group at position 4 also contributes to its distinct chemical and physical properties .

Properties

Molecular Formula

C8H11Br2NS

Molecular Weight

313.05 g/mol

IUPAC Name

2,5-dibromo-4-pentyl-1,3-thiazole

InChI

InChI=1S/C8H11Br2NS/c1-2-3-4-5-6-7(9)12-8(10)11-6/h2-5H2,1H3

InChI Key

YKEIZCOFVYYZFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(SC(=N1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.